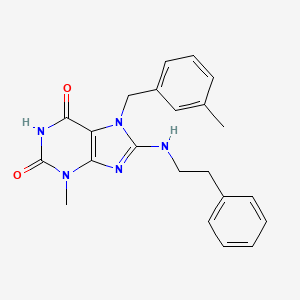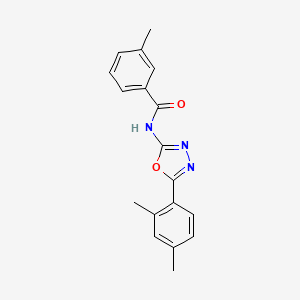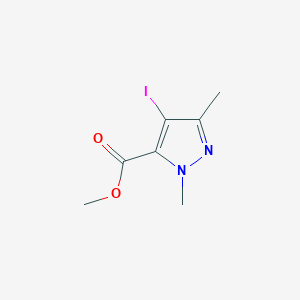![molecular formula C19H14F2N4O2S B2552012 N-(3,5-difluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251649-11-2](/img/structure/B2552012.png)
N-(3,5-difluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-difluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, also known as DPA-714, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPA-714 belongs to the class of pyridine sulfonamide derivatives and has been shown to exhibit high affinity and selectivity towards the translocator protein (TSPO).
Scientific Research Applications
Synthesis and Biological Activity
A series of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, including compounds structurally related to N-(3,5-difluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, have been synthesized. These derivatives have shown promising antifungal and insecticidal activities. The inhibition rates against specific fungi and the mortality rates against certain pests highlight the compound's potential in agricultural applications (Xu et al., 2017).
Antimicrobial Evaluation
Further studies have synthesized various 1,2,4-triazolo[1,5-a]pyridine, pyrimidine sulfonamides, and sulfinyl derivatives, evaluating their antimicrobial activity. These compounds, including structures related to this compound, were screened for their ability to inhibit the growth of bacteria and fungi, showcasing the compound's potential use in developing new antimicrobial agents (Abdel-Motaal & Raslan, 2014).
Herbicide Activity
Compounds structurally similar to this compound have been prepared and found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This suggests the potential use of these compounds as herbicides, highlighting their importance in agricultural research and development (Moran, 2003).
Chemical Properties and Synthesis Approaches
The chemical structure and synthesis methods for compounds within the [1,2,4]triazolo[4,3-a]pyridine class, including those similar to this compound, have been extensively studied. These studies provide insights into the chemical properties and potential applications of these compounds in various fields, such as agriculture and medicine (Hu et al., 2005).
Future Directions
Mechanism of Action
Target of Action
The compound belongs to the class of triazolopyridines . Compounds in this class have been found to have antiviral properties . .
Mode of Action
Triazolopyridines often work by inhibiting key enzymes or proteins in the life cycle of viruses
Biochemical Pathways
The compound might affect the biochemical pathways related to the life cycle of viruses
Result of Action
The compound might inhibit the growth of viruses, resulting in antiviral effects
Action Environment
The efficacy and stability of this compound might be influenced by various environmental factors such as pH, temperature, and the presence of other compounds
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N4O2S/c20-15-8-14(9-16(21)10-15)11-25(17-4-2-1-3-5-17)28(26,27)18-6-7-19-23-22-13-24(19)12-18/h1-10,12-13H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTLEUOSSZFOIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2551938.png)

![2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole](/img/structure/B2551940.png)


methanone](/img/structure/B2551946.png)
![((4-Ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2551947.png)
![N-benzyl-2-[2-oxo-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetamide](/img/structure/B2551948.png)



![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2551952.png)
